molecular formula C7H9IN2O2 B15227519 (3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Cat. No.: B15227519
M. Wt: 280.06 g/mol
InChI Key: ZZMNVMSHUKFJCP-UHFFFAOYSA-N
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Description

(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol is a heterocyclic compound that features a pyrazolo[5,1-b][1,3]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol typically involves the iodination of a pyrazolo[5,1-b][1,3]oxazine precursor. One common method includes the use of isopropylmagnesium lithium chloride in tetrahydrofuran (THF) at low temperatures (around 5°C) under an inert atmosphere . The reaction proceeds with moderate yields and requires careful control of reaction conditions to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

(3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

InChI

InChI=1S/C7H9IN2O2/c8-6-5(4-11)9-10-2-1-3-12-7(6)10/h11H,1-4H2

InChI Key

ZZMNVMSHUKFJCP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=N2)CO)I)OC1

Origin of Product

United States

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